Glycozoline

描述

Historical Trajectory of Glycozoline Discovery within Natural Product Chemistry

This compound belongs to the carbazole (B46965) alkaloid class, a group of compounds frequently isolated from plants, particularly those in the Rutaceae family researchgate.netresearchgate.netchemmethod.comnih.govnih.gov. Its discovery is intrinsically linked to the phytochemical exploration of these plant species. This compound has been identified as a constituent in several plants, including Glycosmis pentaphylla and Glycosmis mauritiana, and more broadly within the Glycosmis genus, such as Glycosmis arborea researchgate.netresearchgate.netnih.govnih.govnih.gov. The isolation and characterization of such compounds from natural sources form a cornerstone of natural product chemistry, contributing to our understanding of plant secondary metabolites and their potential applications nih.govscirp.org. While specific discovery dates are not detailed in the provided snippets, its consistent identification across multiple studies highlights its established presence in the natural product repertoire.

Significance of this compound as a Carbazole Alkaloid in Academic Inquiry

This compound's significance in academic inquiry stems from its classification as a carbazole alkaloid researchgate.netresearchgate.netchemmethod.comnaturalproducts.netresearchgate.net. The carbazole scaffold itself is a tricyclic aromatic structure known for its prevalence in both natural products and synthetic compounds with diverse biological activities researchgate.netchemmethod.comresearchgate.net. These activities span a wide range, including anti-inflammatory, antimicrobial, antioxidant, antitumor, and neuroprotective properties researchgate.netchemmethod.comresearchgate.net. As a specific member of this class, this compound contributes to the broader understanding of structure-activity relationships within carbazole alkaloids. Furthermore, its identification in plants like Murraya and Glycosmis species adds to the phytochemical profile of these medicinally relevant genera researchgate.netresearchgate.netnih.gov. This compound has been specifically noted for its antibacterial, antifungal, antifeedant, and anti-inflammatory properties, underscoring its direct relevance in biological and medicinal chemistry research acs.org.

Overview of Current Research Landscape and Unaddressed Scientific Questions for this compound

Current research involving this compound primarily focuses on its isolation from natural sources and structural elucidation, often as part of broader phytochemical investigations of plant extracts researchgate.netnih.govnih.govmdpi.com. Studies also explore its synthesis, developing efficient chemical routes to access the carbazole core structure chemmethod.comresearchgate.netacs.org. The biological activities of this compound, such as its antibacterial and anti-inflammatory effects, continue to be areas of interest researchgate.netacs.org.

Despite these efforts, several scientific questions remain. A deeper mechanistic understanding of how this compound exerts its reported biological effects would be beneficial. Further research into structure-activity relationships, perhaps through the synthesis of derivatives, could reveal compounds with enhanced or novel therapeutic potentials. Comprehensive toxicological profiles, while outside the scope of this article, are essential for any potential future applications. Additionally, exploring its presence and role in other biological systems or its potential as a lead compound for new drug development remains an open frontier.

Methodological Frameworks Employed in this compound Investigations

The investigation of this compound typically employs a combination of established natural product chemistry techniques.

Isolation and Purification: this compound is primarily isolated from plant matrices, such as the root bark of Glycosmis pentaphylla, through various extraction and chromatographic methods researchgate.netnih.govnih.govnih.gov. Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for both isolating pure compounds and establishing analytical fingerprints for identification researchgate.net.

Structural Elucidation: Once isolated, the chemical structure of this compound is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, provides detailed information about the molecule's atomic connectivity and stereochemistry researchgate.netnih.govnih.govmdpi.com. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition nih.govmdpi.com. Comparison of spectral data with literature values or established databases aids in confirming its identity researchgate.netnih.gov.

Chemical Synthesis: Synthetic approaches are also employed to access this compound and related carbazole alkaloids. Methodologies often involve transition metal catalysis, such as palladium-catalyzed reactions (e.g., C-H arylation, Ullmann coupling, Buchwald coupling) and copper-catalyzed cross-coupling reactions, to construct the carbazole skeleton efficiently chemmethod.comresearchgate.netacs.org. These synthetic routes are vital for obtaining larger quantities of the compound for further study and for creating structural analogs.

Data Table: Key Information on this compound

| Property | Value | Source(s) |

| Chemical Formula | C14H13NO | nih.gov |

| Molecular Weight | 211.26 g/mol | nih.gov |

| IUPAC Name | 3-methoxy-6-methyl-9H-carbazole | nih.gov |

| CAS Number | 5234-30-0 | nih.gov |

| Primary Sources | Glycosmis pentaphylla, Glycosmis mauritiana, Glycosmis arborea | researchgate.netresearchgate.netnih.govnih.govnih.gov |

| Reported Activities | Antibacterial, Antifungal, Antifeedant, Anti-inflammatory | acs.org |

Compound List

this compound

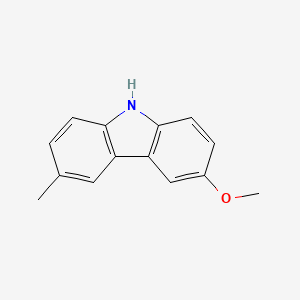

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-6-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQTPKMCGBOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200370 | |

| Record name | Glycozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-30-0 | |

| Record name | Glycozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycozoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Engineering of Glycozoline

Elucidation of Glycozoline Biosynthetic Intermediates and Precursors

The precise biosynthetic pathway of this compound in plants is not yet fully elucidated; however, research on related phytocarbazoles provides a strong hypothetical framework. The majority of carbazole (B46965) alkaloids derived from plants, known as phytocarbazoles, are believed to originate from the common precursor, 3-methylcarbazole . researchgate.netresearchgate.netnih.govencyclopedia.pub

The proposed biogenesis of the fundamental carbazole skeleton in plants starts with primary metabolites from the shikimate pathway. The key precursors are thought to be anthranilic acid and malonyl-CoA . researchgate.netresearchgate.net These molecules are believed to undergo a series of reactions, likely involving a prenylated 2-quinolone intermediate, which then cyclizes to form the tricyclic carbazole core. researchgate.netresearchgate.net Subsequent enzymatic modifications, such as oxidation and methylation, would then lead to the specific structure of this compound. The KNApSAcK metabolite database also predicts L-Tyrosine as a potential starting substrate for the biosynthesis of this compound. knapsackfamily.com

In contrast, the biosynthesis of carbazole alkaloids in bacteria, particularly in actinomycetes, has been more extensively studied and offers a well-characterized model. In these microorganisms, the carbazole skeleton is assembled from different precursors: the indole (B1671886) moiety is derived from tryptophan , while the rest of the carbazole ring is formed from pyruvate and acetate units. nih.govnih.gov This bacterial pathway, involving distinct intermediates and enzymatic machinery, provides valuable insights into the chemical logic of carbazole ring formation, even though it differs from the proposed plant pathway.

The induced formation of various carbazole derivatives, termed carbalexins, has been observed in Glycosmis species upon exposure to stressors like UV radiation and fungal pathogens. nih.gov This suggests that these compounds, likely including precursors to this compound, function as phytoalexins, with their biosynthesis being a dynamic response to environmental challenges. nih.gov

Identification and Characterization of Enzymatic Machinery Involved in this compound Biosynthesis

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, research on other carbazole alkaloids, particularly in bacteria and related plants, has identified key enzyme families and their functions.

Gene Cluster Identification and Functional Annotation

The genes responsible for the biosynthesis of secondary metabolites are often organized into co-located and co-regulated units known as Biosynthetic Gene Clusters (BGCs).

In bacteria, the BGCs for carbazole alkaloids like neocarazostatin A and carquinostatin A have been identified and studied in detail. nih.govnih.govnih.gov These clusters typically encode a conserved set of enzymes essential for forming the carbazole core, including:

A ThDP-dependent enzyme (e.g., NzsH) that catalyzes the initial bond formation between indole-3-pyruvate and pyruvate. mdpi.comresearchgate.netrsc.org

A KASIII-like 3-ketoacyl-ACP synthase (e.g., NzsJ). mdpi.comresearchgate.net

An aromatase/cyclase , often referred to as a carbazole synthase (e.g., NzsI, CqsB2), which is the key enzyme responsible for the final cyclization to form the tricyclic ring system. nih.govnih.govmdpi.com

An acyl carrier protein (ACP) (e.g., NzsE). mdpi.com

In plants, the search for carbazole biosynthetic genes is less advanced. However, transcriptomic analysis of Murraya koenigii (curry tree) and genomic analysis of Clausena lansium (wampee), both Rutaceae family members known for producing carbazole alkaloids, have identified candidate genes. researchgate.netresearchgate.net These include genes encoding polyketide synthases (PKS) , prenyltransferases (PTs) , methyltransferases (MTs) , and various cytochrome P450 monooxygenases (CYP450s) , all of which are plausible candidates for involvement in the later, decorative steps of phytocarbazole biosynthesis. researchgate.netresearchgate.net A proposed pathway in C. lansium implicates key enzymes from primary metabolism, such as anthranilate synthase and chorismate synthase , in supplying the initial building blocks. researchgate.net

Mechanistic Studies of Key Biosynthetic Enzymes

Mechanistic insights into the enzymes driving carbazole formation come almost exclusively from studies of the bacterial pathways.

The carbazole synthases , such as CqsB2 from Streptomyces exfoliatus, are particularly noteworthy. nih.govresearchgate.net These enzymes catalyze the crucial oxidative cyclization step to form the carbazole nucleus. nih.gov Structural and mutagenesis studies have revealed a unique deprotonation-initiated cyclization mechanism for CqsB2, which, interestingly, does not require any cofactors for its catalytic activity. nih.govresearchgate.net

The initial step in the bacterial pathway is catalyzed by a ThDP-dependent enzyme (e.g., NzsH), which performs an acyloin coupling or carboligation reaction between indole-3-pyruvate and pyruvate, forming a β-ketoacid intermediate that serves as a key building block for the rest of the pathway. researchgate.netrsc.org

The formation of the carbazole core is then completed by a KASIII-like enzyme (e.g., CqsB1) which catalyzes a decarboxylative condensation, followed by the final cyclization by the carbazole synthase (e.g., CqsB2). nih.govresearchgate.net While these detailed mechanistic studies are on bacterial enzymes, they provide a valuable template for hypotheses about the yet-to-be-discovered plant enzymes.

Genetic Basis and Regulatory Networks Governing this compound Production in Native Sources

The genetic and regulatory networks that control the production of this compound and other phytocarbazoles are still largely unknown. However, some inferences can be drawn from related research.

Studies on Glycosmis species have shown that the accumulation of carbazole alkaloids is induced by various stress factors, including wounding, UV light, and fungal infection. nih.gov This inducibility strongly implies the existence of a sophisticated regulatory network that activates the biosynthetic genes in response to specific external stimuli. This is characteristic of phytoalexins, which are part of a plant's innate immune system. nih.gov

General principles of secondary metabolite regulation in plants involve complex hierarchies of transcription factors (TFs). These TFs can be from various families (e.g., MYB, bHLH, WRKY) and often work in concert to regulate the expression of entire biosynthetic pathways. While specific regulators for carbazole biosynthesis have not yet been identified, it is highly probable that such transcription factors are key components in controlling the expression of the biosynthetic genes in Glycosmis. The identification of these regulatory elements is a crucial step for future metabolic engineering efforts.

Synthetic Biology Approaches for Heterologous Expression and Pathway Engineering of this compound

Synthetic biology offers powerful tools to produce valuable natural products in microbial hosts, overcoming the limitations of low yields from native plant sources. While the heterologous production of this compound has not been specifically reported, the foundational work on other natural products, including some carbazole alkaloids, demonstrates the feasibility of this approach.

The successful heterologous expression of natural product BGCs is a cornerstone of synthetic biology. acs.org This has been achieved for bacterial indolocarbazole alkaloids, where the entire gene cluster was expressed in a surrogate host like Streptomyces lividans, leading to the production of the target compounds. cimap.res.in The knowledge gained from bacterial carbazole BGCs provides a roadmap for any future attempts to express a putative plant-derived this compound pathway in a heterologous system. The main challenges for plant pathways include the fact that the enzymes are often membrane-associated (e.g., CYP450s) and require a eukaryotic host like yeast (Saccharomyces cerevisiae) or a model plant (Nicotiana benthamiana) for proper folding and function. phytojournal.com

Rational Design and Combinatorial Biosynthesis for this compound Analogs

Combinatorial biosynthesis is a powerful strategy that involves mixing and matching biosynthetic genes, or feeding non-native precursors, to generate novel analogs of a natural product. researchgate.net This approach has been successfully applied to polyketide and non-ribosomal peptide synthesis and is being explored for carbazole alkaloids.

Chemo-enzymatic synthesis using the promiscuous enzymes from the neocarazostatin A pathway has enabled the production of various carbazole derivatives. mdpi.comresearchgate.net By feeding synthetic acyl-thioester analogs (acyl-SNACs) to a three-enzyme system (NzsH, NzsJ, and NzsI), researchers were able to generate a library of carbazoles with different acyl substituents. mdpi.com This demonstrates the potential for using these bacterial enzymes to create structural diversity.

Once the specific genes for this compound biosynthesis are identified, similar strategies could be employed. For example, the methyltransferase or prenyltransferase enzymes involved in the pathway could be targeted. Engineering these enzymes to accept different substrates or altering their regiospecificity could lead to a range of novel this compound analogs with potentially enhanced or new biological activities.

Optimization of this compound Yields through Metabolic Pathway Manipulation

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the biosynthetic pathways of this compound in its natural source, the plant Glycosmis arborea, or any other organism. Consequently, studies on the metabolic engineering or manipulation of these pathways to optimize this compound yields have not been reported.

The scientific community has instead focused on the chemical synthesis of this compound and other carbazole alkaloids. beilstein-journals.orgrsc.orgtandfonline.comresearchgate.net Various synthetic routes have been developed, including methods such as palladium-catalyzed tandem reactions, electrochemical synthesis, and microwave-assisted protocols. rsc.orgresearchgate.netnih.gov These chemical approaches allow for the construction of the carbazole core and the introduction of specific functional groups to produce this compound and its derivatives. beilstein-journals.orgclockss.org

Metabolic engineering is a powerful technique for enhancing the production of valuable compounds in biological systems. nih.govlongdom.orgnumberanalytics.com This typically involves strategies such as overexpressing genes that code for key enzymes, deleting genes for competing pathways to redirect metabolic flow, and increasing the supply of precursor molecules. nih.govrsc.org For example, metabolic engineering has been successfully applied to increase the production of fatty acids, biofuels, and other chemicals in microorganisms like E. coli and yeast. numberanalytics.comnih.govnih.gov However, the application of these principles to this compound production is contingent on the foundational knowledge of its biosynthetic pathway, which remains unelucidated.

Future research into the genetics and biochemistry of Glycosmis arborea would be required to identify the genes and enzymes responsible for this compound biosynthesis. Once this pathway is understood, metabolic engineering could potentially be employed in a heterologous host or in the native plant to improve yields.

Total Synthesis Strategies and Synthetic Methodology Development for Glycozoline and Analogs

Retrosynthetic Analysis of the Glycozoline Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound (3-methoxy-6-methyl-9H-carbazole), the primary scaffold is the carbazole (B46965) ring system. A common retrosynthetic approach involves disconnecting the carbazole core through key bond formations that are reliable and high-yielding in the forward synthesis.

One strategy begins by targeting the C-N bonds of the central pyrrole (B145914) ring. This leads to precursors like a substituted diphenylamine (B1679370), which can then be cyclized. An alternative disconnection is an intramolecular cyclization of a biaryl precursor. For instance, the synthesis of this compound was accidentally discovered during a planned synthesis of another carbazole alkaloid, murrayanine (B1213747). tandfonline.comtandfonline.com The retrosynthetic plan for murrayanine involved 3-methyl carbazole as a key intermediate. tandfonline.comtandfonline.com

A general and powerful retrosynthesis for the this compound scaffold involves a reductive cyclization and aromatization sequence. This breaks the molecule down into a 2-arylcyclohex-2-en-1-one intermediate. researchgate.net This enone can be further deconstructed via a palladium-catalyzed cross-coupling reaction into a simpler 2-iodocyclohex-2-en-1-one (B1246760) and an appropriate o-halonitrobenzene derivative. researchgate.net This approach allows for the modular construction of various carbazole analogs by simply changing the coupling partners.

Development of Key Synthetic Methodologies for the this compound Core Structure

Several synthetic methodologies have been developed to construct the carbazole core of this compound, leveraging advances in catalysis and reaction conditions.

Palladium catalysis is a cornerstone in modern organic synthesis and has been effectively applied to the synthesis of this compound and its analogs. researchgate.net A key strategy involves an Ullmann cross-coupling reaction between a 2-iodocyclohex-2-en-1-one and an o-halonitrobenzene, catalyzed by palladium, to form a 2-arylcyclohex-2-en-1-one intermediate. researchgate.net This intermediate then undergoes a reductive cyclization to a tetrahydrocarbazole, which is subsequently aromatized to yield the carbazole core. researchgate.net

Another palladium-catalyzed method is the Stille coupling, which has been utilized to introduce substituents onto the carbazole skeleton. tandfonline.comtandfonline.com For example, in the synthesis of the related alkaloid ekeberginine, a Stille coupling was used to selectively introduce a prenyl group at the C4 position of a carbazole intermediate. tandfonline.comtandfonline.com While not a core-forming reaction in this instance, it demonstrates the utility of palladium catalysis in the functionalization of pre-formed carbazole systems to access diverse natural products.

A two-step synthesis of this compound was achieved starting from 3-methyl carbazole. tandfonline.com The process involved bromination followed by a copper(I) iodide-catalyzed methoxylation, which, while not a palladium-catalyzed cyclization, highlights the use of transition metals in the final steps of the synthesis. tandfonline.com

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants or catalysts for constructing heterocyclic scaffolds. The synthesis of the carbazole framework can be achieved through an anodic N,C-dehydrogenative coupling reaction. d-nb.infonih.gov This approach has been successfully applied to the synthesis of N-protected this compound. d-nb.infonih.gov

In this method, an N-protected 2-aminobiphenyl (B1664054) derivative undergoes direct oxidation at the anode, generating an amidyl radical intermediate. d-nb.infonih.gov This radical then cyclizes to form the carbazole ring system. The reaction is typically carried out in an undivided cell using inexpensive carbon-based electrodes and requires only a minimal concentration of supporting electrolyte. d-nb.infonih.gov One specific protocol for an N-protected this compound derivative yielded the product in moderate amounts, with the yield being influenced by the electronic properties of the substituents. nih.gov

Another indirect electrochemical approach involves the in-situ generation of a hypervalent iodine reagent, PhI(OCH₂CF₃)₂, from iodobenzene. beilstein-journals.org This reagent then mediates the oxidative intramolecular coupling of a biaryl precursor to form the carbazole core, which serves as a key step in a total synthesis of this compound. beilstein-journals.org

Table 1: Electrochemical Synthesis of an N-Protected this compound Derivative This table is interactive. You can sort and filter the data.

| Precursor | Electrode Material | Supporting Electrolyte | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzoyl-4-methoxy-3'-methyl-[1,1'-biphenyl]-2-amine | Graphite (anode), Platinum (cathode) | NBu₄BF₄ | HFIP/H₂O | Moderate | nih.gov |

Photochemical reactions provide a unique way to form carbazole rings through the cyclization of diphenylamines. researchgate.net This method involves the irradiation of a diphenylamine derivative to induce an intramolecular cyclization, forming a dihydrocarbazole intermediate which then oxidizes to the aromatic carbazole. researchgate.net This approach has been recognized as a viable route for synthesizing carbazoles, including the parent structure of this compound. researchgate.netugr.escapes.gov.br

Microwave-assisted organic synthesis has gained traction for its ability to dramatically reduce reaction times and improve yields. ugm.ac.idnih.govrsc.org A one-pot synthesis of this compound has been developed using microwave heating. researchgate.net This procedure involves the reaction of 4-methyl-1-cyclohexanone with p-anisidine (B42471) under microwave irradiation, leading directly to this compound in a 56% yield without the need to isolate intermediates. researchgate.net This domino reaction, likely proceeding through dehydrogenative aromatization and oxidative cyclization, showcases a highly efficient and rapid entry to the this compound scaffold. researchgate.netresearchgate.net

Table 2: Comparison of Microwave-Assisted and Conventional Heating for this compound Synthesis This table is interactive. You can sort and filter the data.

| Starting Materials | Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-methyl-1-cyclohexanone, p-anisidine | Microwave | 140 °C | 6 h | 56% | researchgate.net |

Electrochemical Synthesis Approaches to the Carbazole Framework

Stereoselective Approaches in this compound Total Synthesis

The natural product this compound is an achiral, planar molecule. As such, its total synthesis does not inherently require stereoselective steps to set any stereocenters. However, the principles of stereoselective synthesis become critical when targeting more complex carbazole alkaloids or synthetic analogs of this compound that do possess chirality. d-nb.infogoogle.comgoogle.comresearchgate.net

For instance, the synthesis of many natural products involves the stereocontrolled formation of C-C or C-N bonds to establish specific three-dimensional arrangements. rsc.org In the context of this compound analogs, if a chiral substituent were to be introduced or if the carbazole core were part of a larger, non-planar structure, stereoselective methods would be essential. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions would be employed to control the stereochemical outcome. While not directly applicable to this compound itself, the vast field of stereoselective synthesis provides the tools necessary to expand the structural diversity of the this compound family into chiral space. nih.gov

Biomimetic Synthesis Approaches to this compound and Related Natural Products

Biomimetic synthesis is a strategic approach in which the design of a laboratory synthesis is inspired by the proposed biosynthetic pathway of a natural product. engineering.org.cnwikipedia.org This often leads to elegant and efficient routes that can build complex molecular architectures in a manner similar to nature's enzymatic processes. engineering.org.cnrsc.orgnih.gov

For carbazole alkaloids, the biosynthetic pathways are thought to involve the coupling and subsequent cyclization of simple aromatic precursors. While a specific biomimetic synthesis for this compound is not extensively detailed, the general principles can be applied. The synthesis of tropinone (B130398) by Robinson in 1917 is a classic example of a biomimetic approach, demonstrating how mimicking biosynthetic transformations can lead to a highly efficient synthesis. engineering.org.cn

A plausible biomimetic approach to the carbazole skeleton would mimic the oxidative coupling of two aromatic units followed by ring closure. The laboratory syntheses involving the oxidative cyclization of diphenylamines or the electrochemical dehydrogenative coupling of biaryls can be considered to have biomimetic character, as they parallel a likely biological C-N bond formation strategy. nih.govbeilstein-journals.org By studying the enzymatic processes involved in the formation of related alkaloids, chemists can continue to develop novel synthetic strategies that are not only efficient but also provide insight into the workings of nature. rsc.org

Chemoenzymatic Synthesis of this compound and Related Glycosylated Compounds

The integration of enzymatic methods into synthetic organic chemistry, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex molecules such as glycosylated natural products. This approach leverages the high selectivity and efficiency of enzymes, often bypassing the need for extensive protecting group manipulations inherent in traditional chemical synthesis. While the direct chemoenzymatic synthesis of this compound has not been extensively documented, the successful glycosylation of related carbazole and indolocarbazole structures provides a strong proof-of-concept and a clear roadmap for future investigations into producing this compound analogs.

Enzymatic glycosylation is a key biological process, and the enzymes responsible, primarily glycosyltransferases (GTs), are increasingly utilized as biocatalysts. mdpi.comsigmaaldrich.com These enzymes catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule with high regio- and stereoselectivity. mdpi.comsigmaaldrich.com The general principles of enzymatic glycosylation are well-established, providing a solid foundation for developing synthetic routes to novel glycosides. glycoforum.gr.jp

A significant breakthrough in the context of carbazole glycosylation was the isolation and characterization of jejucarbazoles A-C from a marine-derived Streptomyces sp. KCB15JA151. nih.govnih.gov These compounds represent the first examples of naturally occurring glycosylated tricyclic carbazoles, featuring a β-D-glucuronic acid moiety attached to the carbazole core. nih.govnih.gov The discovery of these molecules unequivocally demonstrates that microbial enzymatic systems exist for the glycosylation of carbazole alkaloids.

Further evidence supporting the feasibility of chemoenzymatic carbazole glycosylation comes from studies on the biosynthesis of more complex indolocarbazole alkaloids like staurosporine (B1682477). The glycosyltransferase StaG, involved in the staurosporine pathway, has been shown to exhibit considerable flexibility with respect to the sugar donor. This enzyme, in concert with an oxygenase (StaN), can attach various sugar moieties to the indolocarbazole aglycone. scispace.comrsc.org This substrate promiscuity is a highly desirable trait for synthetic applications, suggesting that StaG or homologous enzymes could potentially accept simpler carbazole acceptors like this compound.

The chemoenzymatic approach to generating novel carbazole derivatives has been explored through the biotransformation of carbazole precursors using enzymes from the neocarazostatin A biosynthetic cluster. nih.gov While these studies have focused on the formation of the carbazole ring system itself rather than subsequent glycosylation, they highlight the potential of using enzymatic cascades to produce structurally diverse carbazoles.

The following tables summarize key findings from research on the enzymatic glycosylation of carbazole-related structures, providing a basis for the proposed chemoenzymatic synthesis of this compound and its analogs.

Table 1: Naturally Occurring Glycosylated Carbazole Alkaloids

| Compound Name | Source Organism | Glycosidic Moiety | Reference |

| Jejucarbazole A | Streptomyces sp. KCB15JA151 | β-D-glucuronic acid | nih.govnih.gov |

| Jejucarbazole B | Streptomyces sp. KCB15JA151 | β-D-glucuronic acid | nih.govnih.gov |

| Jejucarbazole C | Streptomyces sp. KCB15JA151 | β-D-glucuronic acid | nih.govnih.gov |

Table 2: Key Enzymes in the Glycosylation of Carbazole-Related Scaffolds

| Enzyme | Source Organism/Pathway | Substrate(s) | Product | Key Findings | Reference |

| StaG (Glycosyltransferase) | Staurosporine Biosynthesis | Indolocarbazole aglycone, various TDP-sugars | Glycosylated indolocarbazoles | Demonstrates significant sugar donor flexibility. | scispace.comrsc.org |

| Putative Glycosyltransferases | Streptomyces sp. KCB15JA151 | Carbazole backbone, UDP-glucuronic acid | Jejucarbazoles | Implicated in the first known glycosylation of a tricyclic carbazole. | nih.govnih.gov |

Based on this collective evidence, a prospective chemoenzymatic synthesis of this compound would involve the use of a suitable glycosyltransferase, potentially sourced from a Streptomyces strain known to produce carbazole glycosides. The reaction would utilize chemically synthesized this compound as the acceptor and an activated sugar donor, such as UDP-glucose or another nucleotide sugar, to yield the desired glycosylated product. The inherent selectivity of the enzyme would be expected to afford a single, well-defined this compound glycoside, highlighting the synthetic power of this chemoenzymatic strategy.

Structure Activity Relationship Sar Studies and Rational Design of Glycozoline Derivatives

Design and Synthesis of Glycozoline Analogs for SAR Probing

The rational design of this compound analogs for SAR studies involves the strategic modification of its core structure to probe the effects of various substituents on biological activity. sci-hub.sevdoc.pub The design strategy often focuses on several key positions of the carbazole (B46965) nucleus, including the methoxy (B1213986) group, the nitrogen atom of the indole (B1671886) ring, and unsubstituted positions on the aromatic rings. The synthesis of these analogs typically follows established protocols for carbazole alkaloid synthesis, such as the Fischer-Borsche synthesis, Japp-Klingemann reaction, or modern palladium-catalyzed cross-coupling reactions. chimia.ch

For instance, a series of this compound analogs could be synthesized with variations at the C-6 and N-9 positions. The synthesis might start from a common tetrahydrocarbazole intermediate, which is then aromatized using methods like iodine catalysis to yield the carbazole core. nih.gov Subsequent functional group manipulations, such as demethylation or etherification at C-6 and substitution at N-9, would yield the desired analogs.

Table 1: Representative this compound Analogs for SAR Studies

| Compound ID | R1 (at C-6) | R2 (at N-9) | Synthetic Strategy |

| This compound | -OCH₃ | -H | Fischer-Borsche, Aromatization |

| Analog 1 | -OH | -H | Demethylation of this compound |

| Analog 2 | -OC₂H₅ | -H | Etherification of Analog 1 |

| Analog 3 | -H | -H | Synthesis from unsubstituted precursor |

| Analog 4 | -OCH₃ | -CH₃ | N-alkylation of this compound |

| Analog 5 | -OCH₃ | -COCH₃ | N-acylation of this compound |

In Vitro Biological Profiling of this compound Derivatives for Mechanistic Insights

To understand the mechanistic basis of the biological activity of this compound and its derivatives, a comprehensive in vitro biological profiling is essential. ugr.es This typically involves screening the synthesized analogs against a panel of relevant biological targets, such as cancer cell lines, microbial strains, or specific enzymes. nih.gov The data obtained from these assays are crucial for establishing a clear SAR and for identifying lead compounds with improved potency and selectivity. nih.gov

For example, if the primary interest is in the anticancer properties of this compound, the analogs would be tested against a variety of human cancer cell lines, such as those from breast (MCF-7), prostate (PC-3), and lung (A549) cancers. ekb.eg The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify the cytotoxic effects of each compound. Further mechanistic studies might include assays to assess the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. nih.gov

If the focus is on antimicrobial activity, the derivatives would be evaluated against a panel of pathogenic bacteria and fungi using methods like the determination of the minimum inhibitory concentration (MIC). frontiersin.org These studies help to identify the structural modifications that enhance antimicrobial potency and broaden the spectrum of activity.

Table 2: Illustrative In Vitro Anticancer Activity of this compound Analogs

| Compound ID | R1 (at C-6) | R2 (at N-9) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on PC-3 |

| This compound | -OCH₃ | -H | 15.2 | 20.5 |

| Analog 1 | -OH | -H | 10.8 | 14.1 |

| Analog 2 | -OC₂H₅ | -H | 18.5 | 25.3 |

| Analog 3 | -H | -H | 35.7 | 42.8 |

| Analog 4 | -OCH₃ | -CH₃ | 22.4 | 30.1 |

| Analog 5 | -OCH₃ | -COCH₃ | 12.5 | 18.9 |

Computational Chemistry and In Silico Approaches to this compound SAR

Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular interactions that govern the biological activity of this compound derivatives. frontiersin.org In silico methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to rationalize experimental findings and to guide the design of new, more potent analogs. acs.orgbeilstein-journals.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. mdpi.com For this compound and its analogs, docking studies can be performed with potential biological targets, such as specific enzymes or protein receptors, to elucidate the binding modes and key intermolecular interactions. ekb.eg These studies can reveal the importance of specific functional groups for hydrogen bonding, hydrophobic interactions, or other non-covalent interactions within the binding pocket. frontiersin.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. ekb.eg MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the predicted binding poses and to calculate binding free energies, which can be correlated with experimental activities.

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For this compound derivatives, a QSAR model can be developed by correlating their experimentally determined activities (e.g., IC₅₀ values) with a set of calculated molecular descriptors. These descriptors can encode various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

A robust QSAR model can be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. researchgate.net The insights gained from the QSAR model can also help to identify the key structural features that are either beneficial or detrimental to the biological activity.

Table 3: Key Molecular Descriptors Used in QSAR Modeling of this compound Analogs

| Descriptor | Type | Description |

| cLogP | Hydrophobic | Calculated octanol-water partition coefficient, indicating lipophilicity. |

| Molecular Weight | Steric | The mass of the molecule. |

| HOMO/LUMO Energy | Electronic | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. |

| Topological Polar Surface Area (TPSA) | Steric/Electronic | The surface area of polar atoms, related to membrane permeability. |

Molecular Docking and Dynamics Simulations

Ligand-Receptor Interaction Modeling for this compound and its Analogs

Ligand-receptor interaction modeling integrates data from experimental and computational studies to build a comprehensive picture of how this compound and its analogs bind to their biological targets. nih.gov This modeling goes beyond simple docking by considering the dynamic nature of the interaction and the energetic contributions of individual residues within the binding site.

By analyzing the interaction patterns of a series of analogs with varying activities, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used as a template for virtual screening of large compound libraries to identify novel scaffolds with the potential to interact with the target receptor.

Furthermore, detailed analysis of the ligand-receptor interactions can explain the observed SAR trends. For example, the model might reveal that the methoxy group of this compound acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. researchgate.net Substitutions that disrupt these key interactions would be expected to lead to a decrease in activity, a hypothesis that can be tested through the synthesis and biological evaluation of new analogs.

Mechanistic Elucidation of Glycozoline’s Biological Activities at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Affinities of Glycozoline

A critical step in understanding this compound’s biological impact is identifying its direct molecular targets and quantifying the strength of its binding to these targets. This involves a range of biochemical and biophysical techniques.

To map this compound’s protein targets, researchers employ proteomic strategies and affinity-based probes. Proteomics, particularly quantitative proteomics, allows for the global identification of proteins that are differentially abundant or modified in the presence of this compound frontiersin.orgmdpi.com. This can reveal potential off-target interactions or the primary protein network affected by the compound.

Affinity-based probes, often incorporating photo-crosslinking moieties, are designed to covalently bind to target proteins upon activation, facilitating their capture and identification mdpi.comnih.govfrontiersin.org. These probes can be used to label specific binding partners within complex biological samples, such as cell lysates or even living cells mdpi.comnih.govnih.gov. Mass spectrometry is then used to identify the captured proteins, providing direct evidence of this compound’s binding partners. Studies using such probes aim to generate proteome-wide maps of protein-binding propensity nih.gov.

Binding affinities are typically quantified using metrics such as the dissociation constant (), which reflects the strength of the non-covalent interaction between this compound and its target protein promegaconnections.com. High-affinity binders exhibit low values.

This compound’s potential interactions with nucleic acids (DNA and RNA) and lipids are also crucial areas of investigation. Nucleic acids, due to their anionic nature, can be repelled by the anionic glycocalyx of mammalian cells, influencing cellular uptake nih.govnih.gov. Studies might involve synthesizing lipid-oligonucleotide conjugates to probe these interactions nih.gov.

Interactions with lipids and cell membranes are vital for understanding this compound’s cellular localization and its potential to modulate membrane-associated functions. Techniques such as molecular dynamics simulations and membrane lipid strips are employed to identify specific lipid binding sites and characterize protein-lipid interactions elifesciences.orgechelon-inc.comelifesciences.org. These studies can reveal if this compound preferentially binds to certain lipid compositions or membrane domains, influencing receptor function or membrane integrity.

Protein Interaction Profiling (e.g., Proteomics, Affinity-Based Probes)

This compound Modulation of Intracellular Signaling Pathways

To dissect this compound’s impact on signaling, researchers often employ reporter gene assays. These assays utilize cells engineered to express a reporter protein (e.g., luciferase) under the control of a promoter that is activated by specific signaling pathways or transcription factors eaglebio.compromega.romdpi.compromega.de. By treating these cells with this compound and measuring reporter gene expression, one can infer this compound’s influence on particular signaling cascades. For instance, a change in reporter gene activity upon this compound treatment would indicate that the compound affects the pathway leading to the activation of that reporter promega.romdpi.com.

These assays can quantify the potency of this compound in modulating signaling pathways, often expressed as half-maximal effective concentration () values, which represent the concentration required to elicit 50% of the maximal response promegaconnections.comwikipedia.org. Analysis of downstream effectors, such as specific phosphorylated proteins or gene expression changes, further validates the observed pathway modulation.

Kinases and phosphatases are central regulators of intracellular signaling, controlling protein phosphorylation states. Studies investigating this compound’s effects would assess its capacity to inhibit or activate these enzymes. Kinase inhibition is commonly quantified by the half-maximal inhibitory concentration (), representing the concentration of this compound needed to inhibit enzyme activity by 50% promegaconnections.comresearchgate.netbiorxiv.orgreactionbiology.comresearchgate.net. Different kinases exhibit varying sensitivities to inhibitors, allowing for the assessment of this compound’s selectivity profile.

For example, studies might screen this compound against a panel of kinases to identify specific targets and determine its potency against each biorxiv.orgreactionbiology.comresearchgate.net. Similarly, its effects on phosphatases would be evaluated using comparable assays, measuring either inhibition or activation.

Analysis of Downstream Effectors and Reporter Gene Assays

Enzymatic Inhibition and Activation Mechanisms by this compound

Beyond kinases and phosphatases, this compound’s interaction with a broader range of enzymes can significantly influence cellular metabolism and function. Understanding the kinetic mechanisms of these interactions is crucial.

Enzymatic inhibition can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, where the inhibitor binds to the enzyme’s active site, an allosteric site, or the enzyme-substrate complex, respectively numberanalytics.comenzyme-modifier.ch. Activation mechanisms can involve allosteric modulation or facilitating substrate binding. The characterization of these mechanisms often involves kinetic studies, analyzing how this compound affects enzyme kinetics parameters like (Michaelis constant) and (turnover number) enzyme-modifier.ch.

For example, this compound might be tested for its ability to inhibit enzymes involved in carbohydrate digestion, such as α-glucosidase or α-amylase, with values quantifying its potency frontiersin.orgmdpi.com. Such studies would detail the binding affinity and the specific mechanism by which this compound modulates enzyme activity, often involving non-covalent interactions like hydrogen bonding within the enzyme's active pocket mdpi.com.

Table 1: Representative Enzyme Inhibition Data from Related Studies

| Compound/Enzyme | Value | Assay Type | Reference |

| C. citratus / α-Glucosidase | 0.044 ± 0.002 mg/mL | In vitro enzyme assay | frontiersin.org |

| Quercimeritrin / α-Glucosidase | 79.88 µM | In vitro enzyme assay | mdpi.com |

| Quercimeritrin / α-Amylase | >250 µM | In vitro enzyme assay | mdpi.com |

| JAK2 Inhibitors | 1-2700 nM (0.001-2.7 µM) | In vitro enzyme assay | researchgate.net |

| LRRK2 Kinase | 59.7 nM (RN129) | In vitro kinase assay | biorxiv.org |

Table 2: Representative Kinase Inhibition Data from Related Studies

| Compound/Kinase | Value | Reference |

| Upadacitinib (JAK1) | ~1 nM | researchgate.net |

| Abrocitinib (JAK1) | ~2 nM | researchgate.net |

| Baricitinib (JAK1) | ~10 nM | researchgate.net |

Table 3: Representative Reporter Gene Assay Values from Related Studies

| Compound/Receptor | Value | Pathway/Assay Type | Reference |

| Dexamethasone / GR | 590 pM | GR Reporter Assay | indigobiosciences.com |

| Orexin-B / OxR2 | 1.9 nM | cAMP pathway | promega.ro |

| Orexin-B / OxR2 | 40.9 nM | IP3/Ca2+ pathway | promega.ro |

Kinetic Characterization of Enzyme Modulation

Specific kinetic characterization data for this compound's interaction with particular enzymes is not extensively detailed in the provided literature. However, carbazole (B46965) derivatives, in general, are known to exert their biological effects, in part, by modulating key enzymes involved in cellular metabolism researchgate.net. Further research is required to identify specific enzymes that this compound may interact with and to elucidate the kinetic parameters of these interactions, such as inhibition or activation constants (Ki, IC50) and Michaelis-Menten parameters (Km, Vmax).

Structural Basis of Enzyme-Glycozoline Interactions

Gene Expression Profiling and Proteomic Analysis in Response to Glycozolineplos.orgmicrobenotes.com

Studies investigating the impact of this compound on gene expression profiling and proteomic analysis are limited within the provided search results. While techniques like RNA sequencing and mass spectrometry are standard for such analyses, specific datasets detailing changes in gene or protein expression patterns following this compound treatment are not presented. General research into cellular signaling pathways, such as the PI3K/AKT pathway, highlights their role in cell cycle progression and apoptosis, and notes that hyperactive signaling can influence cell survival and metabolism plos.org. However, direct links to this compound's influence on these specific molecular outputs remain to be established through targeted studies.

This compound’s Effects on Cellular Processes in In Vitro Modelsbeilstein-journals.orgnih.govncl.res.inresearchgate.net

Research indicates that carbazole alkaloids, including this compound, are associated with various biological activities, suggesting potential impacts on cellular functions when studied in vitro.

Cell Cycle Progression and Apoptosis Induction

Carbazole alkaloids, as a class, have shown potential as cytotoxic agents against cancer cell lines, with some derivatives acting as cell cycle inhibitors and inducers of apoptosis researchgate.netresearchgate.net. These effects are often linked to the disruption of normal cellular regulatory mechanisms. While direct experimental data on this compound's specific effects on cell cycle phases (e.g., G1, S, G2, M) or its induction of apoptotic markers (e.g., caspase activation) is not detailed, the broader class of compounds suggests a potential role in modulating these critical cellular processes plos.orgnih.govmdpi.com.

Cellular Metabolism Modulation

The biological activities of carbazole derivatives are frequently attributed to their ability to inhibit key enzymes involved in cellular metabolism researchgate.net. Furthermore, cellular metabolism, particularly the generation of reactive oxygen species (ROS), plays a role in modulating various cellular functions nih.govd-nb.info. However, specific investigations into how this compound directly modulates cellular metabolic pathways, such as glycolysis, ATP production, or mitochondrial respiration, have not been detailed in the reviewed literature.

Advanced Analytical and Spectroscopic Techniques for Glycozoline Research

High-Resolution Mass Spectrometry in Glycozoline Metabolomics and Proteomics

High-Resolution Mass Spectrometry (HRMS) has become indispensable in modern biological research, offering unparalleled sensitivity, mass accuracy, and the ability to analyze complex mixtures. Its application in metabolomics and proteomics allows for the detailed characterization of small molecules and proteins, providing critical insights into biological processes and responses to compounds like this compound.

Metabolomics aims to comprehensively analyze the complete set of small molecules (metabolites) within a biological system. HRMS plays a pivotal role in both untargeted and targeted metabolomics approaches.

Untargeted Metabolite Profiling: This approach seeks to detect and identify as many metabolites as possible within a sample, offering a broad overview of the metabolic state. HRMS, with its high mass accuracy (often within 1-3 ppm), significantly improves the confidence in metabolite identification and characterization, even in complex biological matrices thermofisher.com, nih.gov, researchgate.net. Techniques like LC-HRMS and GC-HRMS are commonly employed to separate and then identify metabolites based on their precise mass-to-charge ratios and fragmentation patterns argus-analysen.de, thermofisher.com, nih.gov. This holistic approach is vital for discovering novel metabolic pathways or identifying biomarkers associated with this compound's biological activity evotec.com.

Targeted Metabolite Profiling: In contrast, targeted metabolomics focuses on the precise quantification of a specific set of known metabolites. While often employing tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity nih.gov, HRMS can also be utilized in targeted workflows to achieve high accuracy and robust quantification of selected compounds. This method is crucial for validating findings from untargeted studies or for monitoring specific metabolic pathways influenced by this compound evotec.com, nih.gov.

Table 1: Untargeted vs. Targeted Metabolomics

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Objective | Comprehensive profiling of all detectable metabolites | Quantification of specific, pre-defined metabolites |

| Scope | Broad, discovery-oriented | Narrow, hypothesis-driven |

| Key Technologies | HRMS, LC-MS, GC-MS | LC-MS/MS (e.g., triple quadrupole), GC-MS |

| Data Output | Large datasets, complex spectra, identification of novel pathways | Precise quantitative values for known compounds |

| Application | Biomarker discovery, pathway exploration | Monitoring known metabolic fluxes, drug metabolism studies |

Proteomics, the study of proteins, is essential for understanding how a compound like this compound affects cellular functions. Mass spectrometry is the cornerstone of modern proteomics, enabling both the identification and quantification of proteins.

Protein Identification: Proteins are typically digested into peptides, which are then analyzed by MS/MS. By comparing the fragmentation patterns of these peptides to databases, proteins can be identified thermofisher.com, proteinmetrics.com. Software like Byonic is designed for efficient and accurate peptide and protein identification across various proteomic workflows proteinmetrics.com.

Protein Quantification: Quantifying proteins in response to this compound treatment reveals changes in protein expression levels. Several MS-based strategies exist:

Spectral Counting: A semiquantitative method where the number of MS/MS spectra identified for a protein correlates with its abundance spectroscopyonline.com.

Isotope Labeling Techniques: Methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or isobaric tagging (e.g., TMT, iTRAQ) incorporate stable isotopes or tags into peptides, allowing for relative quantification of proteins across different samples spectroscopyonline.com.

Label-Free Quantification (LFQ): Compares the intensity of peptide signals across samples without isotopic labeling spectroscopyonline.com.

These techniques would be applied to biological samples treated with this compound to identify proteins whose abundance or modification status changes, thereby elucidating this compound's mechanism of action at the proteomic level.

Table 2: Mass Spectrometry-Based Protein Quantification Strategies

| Strategy | Principle | Application/Notes |

| Spectral Counting | Counts the number of MS/MS spectra assigned to a protein. | Relative quantification, semiquantitative |

| SILAC | Metabolic labeling of proteins with stable isotopes (e.g., ¹³C, ¹⁵N) in cell culture. | Relative quantification, cell-based studies |

| TMT/iTRAQ | Chemical labeling of peptides with isobaric tags that fragment into reporter ions upon MS/MS. | Relative quantification, multiplexed samples |

| Label-Free Quantification (LFQ) | Compares the intensity of peptide signals across different samples without isotopic labeling. | Relative quantification, no isotopic labeling required |

Untargeted and Targeted Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structures, dynamics, and interactions in solution minia.edu.eg, eolss.net. It relies on the magnetic properties of atomic nuclei, providing detailed atomic-level information.

Ligand-observed NMR is particularly effective for studying the interactions between small molecules (ligands) and larger biomolecules, such as proteins or nucleic acids, and is a cornerstone of Fragment-Based Drug Discovery (FBDD) nuvisan.com, bruker.com.

Principle: In this approach, the NMR signals of the ligand itself are monitored. When a ligand binds to its target, its NMR parameters (e.g., chemical shifts, relaxation times) are altered due to the influence of the larger macromolecule bruker.com. These changes allow researchers to identify binding events and characterize the interaction.

Techniques: Common ligand-observed NMR techniques include:

Saturation Transfer Difference (STD): Detects binding by observing the transfer of saturation from the protein to the bound ligand bruker.com.

Water-Ligand Observation with Gradient Spectroscopy (WaterLOGSY): Exploits the NOE effect from water molecules interacting with the protein-ligand complex bruker.com, nih.gov.

Relaxation-Based Methods (e.g., T1/T2): Monitor changes in ligand relaxation times upon binding, as bound ligands adopt the relaxation properties of the larger molecule bruker.com.

These methods are invaluable for identifying potential biological targets of this compound and confirming its engagement with them.

Protein-observed NMR directly monitors the NMR signals of the protein itself, providing insights into how this compound binding affects the protein's structure and dynamics nuvisan.com.

Principle: This technique often requires the protein to be isotopically labeled (e.g., with ¹⁵N or ¹³C) to generate sufficient signals and allow for assignment nuvisan.com. Changes in protein NMR parameters, such as chemical shifts or relaxation rates, upon addition of this compound, indicate interactions and structural rearrangements.

Techniques:

Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein resonances upon ligand binding can map the binding site and reveal conformational changes nih.gov, nuvisan.com.

¹⁹F-NMR: Incorporating fluorine atoms into the protein allows for highly sensitive ¹⁹F-NMR studies, which can report on local and long-range conformational changes mdpi.com, researchgate.net, ichorlifesciences.com.

By observing these changes, researchers can characterize the dynamic behavior of proteins in the presence of this compound and understand how it induces structural alterations.

Table 3: Ligand-Observed vs. Protein-Observed NMR for Studying Molecular Interactions

| Feature | Ligand-Observed NMR | Protein-Observed NMR |

| Primary Focus | Changes in ligand signals upon binding | Changes in protein signals upon ligand binding |

| Requirements | Ligand with NMR-active nuclei; no protein labeling needed | Protein with NMR-active nuclei; often requires labeling |

| Key Techniques | STD, WaterLOGSY, T1/T2 relaxation, FAXS | CSP, relaxation measurements, NOESY |

| Information | Target engagement, binding affinity, ligand binding site | Binding site mapping, conformational changes, dynamics |

| Advantages | Less protein required, suitable for large/complex targets | Detailed structural and dynamic info of the protein |

Ligand-Observed NMR for Target Identification

Advanced Chromatographic Separation Techniques for this compound Isolation and Purity Assessment

Chromatographic techniques are fundamental for isolating compounds from complex mixtures and assessing their purity, ensuring the reliability of subsequent analyses.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are liquid-phase separation techniques that exploit differences in the partitioning of analytes between a mobile liquid phase and a stationary solid phase argus-analysen.de, axispharm.com. HPLC is widely used for separating non-volatile compounds, while UPLC represents an advancement offering faster separations and higher resolution due to smaller particle sizes and higher operating pressures argus-analysen.de, axispharm.com. These methods are critical for purifying this compound from synthesis byproducts or biological matrices and for assessing its purity through retention time and peak shape analysis chromatographyonline.com, rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily used for the separation and analysis of volatile or semi-volatile compounds. The sample is vaporized and separated in a gas mobile phase, with subsequent detection by mass spectrometry argus-analysen.de, axispharm.com, gentechscientific.com. While effective for volatile analytes, it may require derivatization for less volatile compounds.

These techniques, when coupled with sensitive detectors like mass spectrometers (LC-MS, GC-MS), provide powerful tools for both isolating this compound and confirming its purity before further investigation argus-analysen.de, axispharm.com.

Emerging Research Avenues and Future Perspectives for Glycozoline

Untapped Biological Potentials and Novel Research Applications of Glycozoline

Research into this compound, a carbazole (B46965) alkaloid, continues to uncover potential biological activities and novel applications. While specific therapeutic targets are still being explored, this compound and related carbazole derivatives have demonstrated a range of promising bioactivities. Studies have indicated that carbazole compounds, in general, exhibit properties such as anti-inflammatory, antimicrobial, antihistaminic, antioxidant, antitumor, anti-Alzheimer's, antihypertensive, and psychotropic effects researchgate.net. This compound itself has been noted for its antimicrobial activity worldscientific.com. The broad spectrum of activities associated with the carbazole scaffold suggests that this compound may possess untapped potential in various therapeutic areas, warranting further investigation into its precise mechanisms and applications. The ongoing exploration of natural products, like those from the Glycosmis genus, highlights their role as a rich source of pharmacologically active secondary metabolites, including alkaloids, which can serve as lead compounds for drug discovery researchgate.netdntb.gov.uanaturalproducts.netresearchgate.net.

Integration of Multi-Omics Technologies in Comprehensive this compound Research

The comprehensive understanding of this compound's biological roles and mechanisms of action can be significantly advanced through the integration of multi-omics technologies. Approaches such as genomics, transcriptomics, proteomics, and metabolomics offer powerful tools to dissect complex biological pathways and cellular responses influenced by this compound. By applying these technologies, researchers can gain insights into how this compound interacts with biological systems at a molecular level, identifying specific targets, signaling pathways, and downstream effects. For instance, transcriptomic and proteomic profiling could reveal changes in gene and protein expression patterns induced by this compound, while metabolomic studies could identify altered metabolic profiles, providing a holistic view of its cellular impact. This systems biology approach is crucial for uncovering novel therapeutic applications and understanding the full spectrum of this compound's biological potential dntb.gov.uanaturalproducts.netresearchgate.net.

Challenges and Opportunities in this compound Synthetic and Biosynthetic Production

The synthesis and production of this compound present both challenges and opportunities for researchers and the pharmaceutical industry. While this compound has been isolated from natural sources, such as the root bark of Glycosmis pentaphylla banglajol.info, efficient and scalable production methods are essential for further research and potential therapeutic development. Traditional synthetic routes for carbazole derivatives, including this compound, have been reported, with some methods focusing on metal-catalyzed reactions rsc.orgresearchgate.net. However, there is an ongoing drive to develop more sustainable and cost-effective synthetic methodologies, aligning with the principles of green chemistry. Opportunities lie in exploring novel catalytic systems, including metal-free catalysts, and optimizing reaction conditions to improve yields, reduce by-products, and enhance atom economy rsc.org. Furthermore, advancements in biosynthetic production, potentially through metabolic engineering of microbial hosts or plant cell cultures, could offer alternative and environmentally friendly pathways for this compound production.

Future Directions in this compound Mechanistic Studies and Target Validation

Future research directions for this compound are largely focused on elucidating its precise mechanisms of action and validating its molecular targets. While this compound is known for its antimicrobial activity worldscientific.com, a deeper understanding of how it exerts these effects, and whether it possesses other biological activities, requires detailed mechanistic studies. Future work should aim to identify specific enzymes, receptors, or cellular pathways that this compound modulates. Target validation could involve techniques such as gene knockout studies, protein-ligand binding assays, and cellular imaging to confirm direct interactions. Investigating this compound's role within broader signaling cascades, such as those implicated in inflammation or cell proliferation, could also reveal new therapeutic avenues. The development of derivatives with enhanced potency or specificity will also be a key area for future research, aiding in the confirmation of this compound's therapeutic relevance acs.org.

Potential for this compound as a Chemical Biology Research Probe

This compound holds potential as a valuable chemical biology research probe due to its defined chemical structure and reported biological activities. Chemical probes are essential tools for dissecting biological pathways, identifying drug targets, and understanding molecular mechanisms. This compound's ability to interact with biological systems, such as its antimicrobial effects, suggests it could be utilized to investigate bacterial pathways or resistance mechanisms. Furthermore, modifications to the this compound structure could yield derivatives that are more suitable for use as probes, for example, by incorporating fluorescent tags for imaging studies, affinity tags for pull-down assays, or photoreactive groups for cross-linking experiments. Such tailored probes would enable researchers to track this compound's localization within cells, identify its binding partners, and elucidate its precise mode of action in various biological contexts acs.org.

常见问题

Q. How can researchers validate the structural identification of Glycozoline using spectroscopic data?

Methodological Answer: this compound’s structure (C₁₃H₁₃NO₃) is confirmed through a combination of spectroscopic techniques. Key steps include:

- NMR Analysis : Compare experimental and NMR data (e.g., δH 7.82 for H-4 and δC 153.6 for C-6 in CDCl₃) with published spectra to verify aromatic protons, methoxy groups, and methyl substituents .

- Mass Spectrometry : Use ESI-MS (m/z 212.14 [M+H]⁺) to confirm molecular weight and fragmentation patterns.

- UV/IR Correlation : Match UV λmax (252, 264, 304, 343 nm) and IR peaks (e.g., 3398 cm⁻¹ for N-H stretch) to functional groups in related alkaloids .

Q. What experimental design principles apply to isolating this compound from plant sources?

Methodological Answer: Isolation protocols should follow phytochemical best practices:

- Extraction : Use polar solvents (e.g., methanol) for alkaloid-rich fractions.

- Chromatography : Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to separate this compound from co-occurring compounds like carbazoles .

- Purity Validation : Confirm purity via HPLC (≥95%) and TLC under UV light .

Q. How can researchers formulate a hypothesis for this compound’s bioactivity using the PICOT framework?

Methodological Answer: Apply the PICOT framework to structure research questions:

- Population (P) : Cancer cell lines (e.g., HeLa).

- Intervention (I) : this compound treatment at varying concentrations.

- Comparison (C) : Positive controls (e.g., doxorubicin) or solvent-only controls.

- Outcome (O) : Apoptosis induction measured via flow cytometry.

- Time (T) : 24–72-hour exposure periods. Example: "Does this compound (I) induce apoptosis (O) in HeLa cells (P) compared to doxorubicin (C) over 48 hours (T)?" .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:

- Source Verification : Confirm compound purity and origin (e.g., plant species, geographic variation).

- Assay Standardization : Replicate experiments using identical cell lines (e.g., MCF-7), culture conditions, and endpoint assays (e.g., MTT vs. resazurin).

- Meta-Analysis : Use tools like RevMan to statistically synthesize data from multiple studies, identifying outliers or methodological biases .

Q. What computational strategies can predict this compound’s molecular targets and mechanisms?

Methodological Answer: Combine in silico approaches:

- Molecular Docking : Use AutoDock Vina to screen this compound against targets like topoisomerase II or tubulin, analyzing binding affinity (ΔG) and pose validation .

- QSAR Modeling : Build regression models correlating structural descriptors (e.g., logP, H-bond donors) with bioactivity data from PubChem or ChEMBL.

- Network Pharmacology : Map interactions via STRING or KEGG to identify signaling pathways (e.g., PI3K/AKT) .

Q. How can researchers optimize synthetic routes for this compound analogs to enhance bioavailability?

Methodological Answer: Apply medicinal chemistry principles:

- Scaffold Modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the C-3 or C-6 positions to improve solubility.

- Prodrug Design : Synthesize ester derivatives for controlled release.

- ADME Screening : Use Caco-2 cell assays or PAMPA to evaluate permeability and metabolic stability .

Methodological Resources

- Literature Review : Use Google Scholar with search strings like

"this compound" AND ("synthesis" OR "bioactivity")and sort by citation count to identify seminal papers . - Data Analysis : Employ R or Python for statistical modeling (e.g., ANOVA for dose-response curves) .

- Ethical Compliance : Follow institutional guidelines for phytochemical sourcing and cytotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。